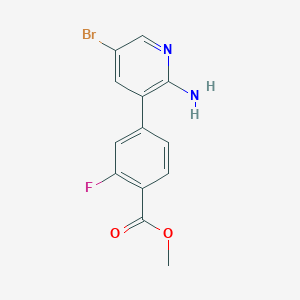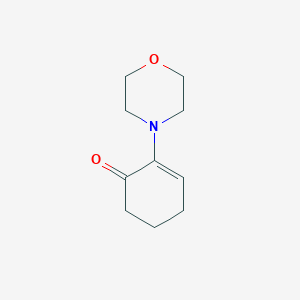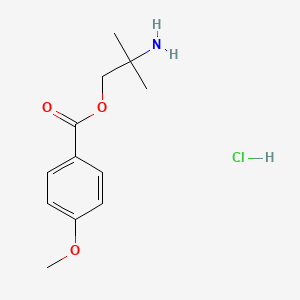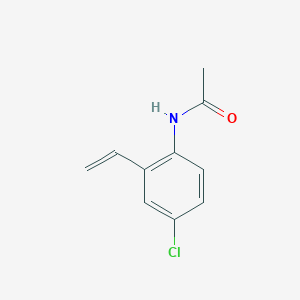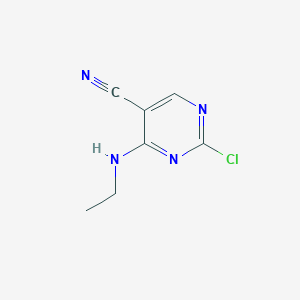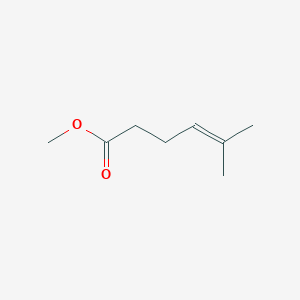
5-Methyl-4-hexenoic acid methyl ester
描述
5-Methyl-4-hexenoic acid methyl ester is an organic compound with the molecular formula C8H14O2 It is a methyl ester derivative of hexenoic acid and is characterized by the presence of a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions
5-Methyl-4-hexenoic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 5-methyl-4-hexenoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.
化学反应分析
Types of Reactions
5-Methyl-4-hexenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of corresponding diols or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
5-Methyl-4-hexenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of methyl 5-methyl-4-hexenoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the double bond in the compound reacts with oxidizing agents to form intermediate species that lead to the final products. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
相似化合物的比较
5-Methyl-4-hexenoic acid methyl ester can be compared with other similar compounds such as:
Methyl 5-hexenoate: Lacks the methyl group at the 5-position, resulting in different reactivity and applications.
Ethyl 5-methyl-4-hexenoate: Has an ethyl ester group instead of a methyl ester, which can affect its physical properties and reactivity.
Methyl 4-pentenoate: Has a shorter carbon chain, leading to different chemical behavior and uses.
These comparisons highlight the unique structural features and reactivity of methyl 5-methyl-4-hexenoate, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
methyl 5-methylhex-4-enoate |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3 |
InChI 键 |
NRJSHTINJMCKTR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=O)OC)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
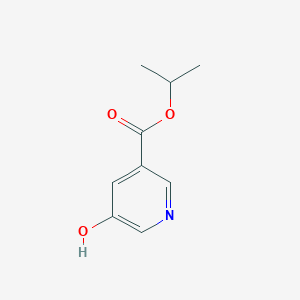
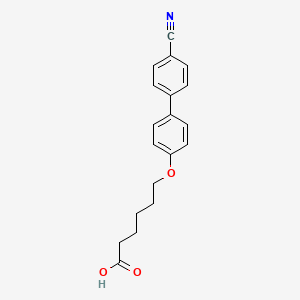
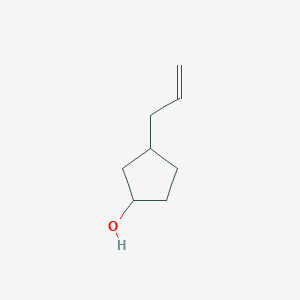
![[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine](/img/structure/B8474127.png)
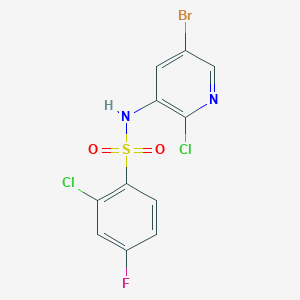
![Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B8474142.png)
![3-Methyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B8474158.png)
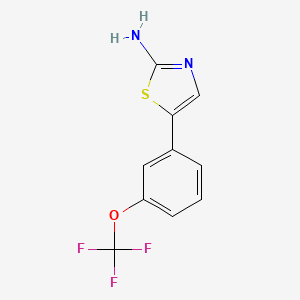
![Imidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8474167.png)
